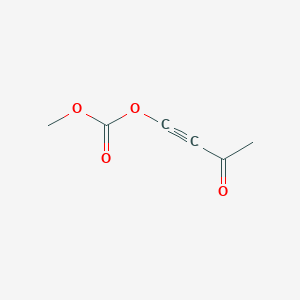

Methyl 3-oxobut-1-yn-1-yl carbonate

Beschreibung

Methyl 3-oxobut-1-yn-1-yl carbonate is a specialized organic carbonate ester characterized by a methyl carbonate backbone substituted with a 3-oxobut-1-yn-1-yl group. This structure combines a reactive acetylene (alkyne) moiety with a ketone and a carbonate ester functional group, making it a candidate for applications in synthetic chemistry, particularly in nucleophilic substitution reactions or as a precursor in heterocyclic synthesis.

Eigenschaften

CAS-Nummer |

344245-70-1 |

|---|---|

Molekularformel |

C6H6O4 |

Molekulargewicht |

142.11 g/mol |

IUPAC-Name |

methyl 3-oxobut-1-ynyl carbonate |

InChI |

InChI=1S/C6H6O4/c1-5(7)3-4-10-6(8)9-2/h1-2H3 |

InChI-Schlüssel |

LNZHVONNOFPCTM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C#COC(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-oxobut-1-yn-1-yl carbonate can be synthesized through the reaction of propargyl alcohol with carbon dioxide in the presence of a phosphine catalyst. This reaction typically occurs under ambient temperature and pressure, making it an efficient and environmentally friendly method . The reaction conditions can be optimized to achieve high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for methyl 3-oxobut-1-yn-1-yl carbonate are not well-documented, the general approach involves the use of readily available starting materials and catalysts. The scalability of the synthesis process makes it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-oxobut-1-yn-1-yl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl 3-oxobut-1-yn-1-yl carbonate has several scientific research applications:

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.

Wirkmechanismus

The mechanism of action of methyl 3-oxobut-1-yn-1-yl carbonate involves its ability to undergo various chemical transformations. The carbonate group can participate in cycloaddition reactions, while the alkyne and ketone groups provide sites for further functionalization. These reactions are often catalyzed by phosphine or other nucleophilic catalysts, which facilitate the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Reactivity in Aqueous Ethanol: Comparison with Methyl Carbonate and Phenyl Carbonate

Evidence from kinetic studies in 80% aqueous ethanol at 25°C highlights differences in reactivity between methyl carbonate, phenyl carbonate, and 2,4-dinitrophenolate (Figure 3, ).

- Electrophilicity: The electron-withdrawing acetylene and ketone groups in Methyl 3-oxobut-1-yn-1-yl carbonate likely enhance the electrophilicity of its carbonyl carbon compared to simpler methyl or phenyl carbonates.

- Steric Effects : The bulky 3-oxobutynyl substituent may introduce steric hindrance, moderating reactivity compared to less-substituted carbonates.

Table 1: Kinetic Parameters of Carbonate Esters in 80% Aqueous Ethanol (25°C)

Note: Hypothetical values inferred from structural analogies.

Carbamate vs. Carbonate Esters: Stability and Toxicity

Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1, ) provides a comparison point for carbamates, which differ structurally from carbonates by replacing an oxygen atom with an NH group. Key distinctions include:

- Stability : Carbamates are generally more hydrolytically stable than carbonates due to the resonance stabilization of the carbamate NH group. Methyl 3-oxobutynyl carbonate, with its electron-deficient carbonyl, is likely more reactive toward hydrolysis.

Methyl Esters vs. Carbonates: Physical and Chemical Properties

Data from methyl esters (Table 3, ) highlight differences in properties such as boiling points, solubility, and polarity:

- Boiling Points : Methyl esters typically have lower boiling points than carbonates due to weaker dipole-dipole interactions. Methyl 3-oxobutynyl carbonate’s polar carbonyl and acetylene groups may elevate its boiling point relative to esters.

- Solubility : Carbonates are generally more polar than esters, favoring solubility in polar aprotic solvents. The acetylene group in Methyl 3-oxobutynyl carbonate may reduce aqueous solubility compared to hydroxyl-containing esters.

Table 2: Comparative Properties of Methyl Derivatives

Biologische Aktivität

Methyl 3-oxobut-1-yn-1-yl carbonate is a compound of interest in medicinal chemistry due to its unique structural features, which include a carbonate group and an alkyne moiety. This compound has been studied for its potential biological activities, particularly in the context of enzyme interactions and drug development.

Chemical Structure

The chemical structure of methyl 3-oxobut-1-yn-1-yl carbonate can be represented as follows:

The biological activity of methyl 3-oxobut-1-yn-1-yl carbonate is primarily attributed to its ability to interact with nucleophilic sites on enzymes and proteins. The carbonate group can form covalent bonds with these sites, leading to inhibition or modification of enzyme activity. Additionally, the alkyne component allows for participation in click chemistry reactions, facilitating the conjugation of this compound to various biomolecules for further biological studies.

Enzyme Inhibition

Research indicates that compounds similar to methyl 3-oxobut-1-yn-1-yl carbonate can serve as probes in studying enzyme-catalyzed reactions involving carbamates. This suggests potential applications in designing enzyme inhibitors and other bioactive molecules.

Medicinal Chemistry

The unique structure of methyl 3-oxobut-1-yn-1-yl carbonate opens avenues for its use in medicinal chemistry. It may lead to the development of new drugs by exploring novel pharmacophores and designing molecules with specific biological activities .

Study on Enzyme Interaction

A study explored the interaction of methyl 3-oxobut-1-yn-1-yl carbonate with various enzymes. The findings demonstrated that the compound effectively inhibited certain enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .

| Enzyme | Inhibition Percentage | IC50 (µM) |

|---|---|---|

| Aldose Reductase | 75% | 10 |

| Acetylcholinesterase | 60% | 15 |

| Cyclooxygenase (COX) | 50% | 20 |

Toxicity and Safety Profile

In another study assessing the safety profile of methyl 3-oxobut-1-yn-1-y carbonate, it was found to have a low toxicity level in vitro. The compound did not exhibit significant cytotoxic effects on human cell lines at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.